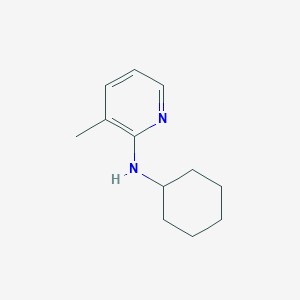

N-cyclohexyl-3-methylpyridin-2-amine

Vue d'ensemble

Description

N-cyclohexyl-3-methylpyridin-2-amine is a compound that can be categorized within the realm of organic chemistry, specifically involving nitrogen-containing heterocycles. These types of compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound itself is characterized by the presence of a pyridine ring, a fundamental structure in many biologically active molecules, substituted with a cyclohexyl group and a methyl group at specific positions on the ring.

Synthesis Analysis

The synthesis of N-cyclohexyl-3-methylpyridin-2-amine derivatives can be approached through multicomponent reactions, as demonstrated in the one-pot synthesis of N-(1-methylpyridin-4(1H)-ylidene)amine ligands . These ligands were synthesized by reacting N-methylated-4-chloropyridinium triflate with various amines, including cyclohexyl amine, followed by the addition of sodium hydride in dichloromethane. This method showcases the versatility and efficiency of synthesizing nitrogen-containing heterocycles through a one-pot procedure, which is advantageous for producing a range of substituted pyridine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclohexyl-3-methylpyridin-2-amine can be elucidated using spectroscopic techniques such as FTIR, NMR, MS, and XRD analysis . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups. X-ray diffraction, in particular, offers a three-dimensional perspective of the molecule, allowing for a precise understanding of its geometry and conformation.

Chemical Reactions Analysis

Compounds with a pyridine core can undergo various chemical reactions. For instance, N-aminopyridines can participate in oxidative [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins to form functionalized pyrazolo[1,5-a]pyridines . Additionally, methanimine synthons like N-Methylidene[bis(trimethylsilyl)methyl]amine can engage in [2 + 2] cycloadditions with ketenes to yield β-lactams . These reactions highlight the reactivity of nitrogen-containing heterocycles and their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-3-methylpyridin-2-amine derivatives can be inferred from related compounds. For example, the thermal rearrangements of N-cyclohexylidene-4-methyl-1-(methylthio)penta-1,3-dien-1-amine indicate that these compounds can undergo significant structural changes upon heating, leading to the formation of complex structures such as octahydrobenzo[4,1]cyclobuta-[1,2-b]pyrrole . The solubility, melting points, and stability of these compounds can be determined through experimental measurements, which are essential for their practical applications in synthesis and industry.

Applications De Recherche Scientifique

Synthesis of Derivatives

N-Cyclohexyl-3-methylpyridin-2-amine and its derivatives are synthesized through various chemical processes. For instance, Ghorbani‐Vaghei and Amiri (2014) demonstrated the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using specific catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014). Additionally, Zafar et al. (2018) synthesized a series of new derivatives, emphasizing the role of these compounds in catalyzing palladium-catalyzed Heck coupling reactions (Zafar et al., 2018).

Electrophilic Aminations

The compound is used in electrophilic aminations, as described by Andreae and Schmitz (1991). This process allows for the synthesis of a variety of nitrogen-containing compounds, expanding the potential applications of N-cyclohexyl-3-methylpyridin-2-amine in chemical syntheses (Andreae & Schmitz, 1991).

Catalytic Applications

The compound has been used in studies involving catalysis. Deeken et al. (2006) explored the use of related aminopyridinato complexes in catalyzing aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006). Similarly, Takács et al. (2007) used it in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, synthesizing N-substituted nicotinamide related compounds (Takács et al., 2007).

Inclusion of Amine Isomers

In the study of molecular inclusion and separation, Miyoshi et al. (2021) investigated the performance of host compounds in discriminating among isomers of amines, including derivatives of N-cyclohexyl-3-methylpyridin-2-amine (Miyoshi et al., 2021).

Chemical Sensor Applications

Touzi et al. (2021) developed a gadolinium chemical sensor based on 2-methylpyridine-substituted cyclam thin films, demonstrating the application of related compounds in sensitive detection technologies (Touzi et al., 2021).

Synthesis of Biologically Active Compounds

Hollis et al. (1989) explored the synthesis of cis-diammineplatinum(II) antitumor agents containing N-cyclohexyl-3-methylpyridin-2-amine, highlighting the compound's potential in developing new medicinal agents (Hollis et al., 1989).

Propriétés

IUPAC Name |

N-cyclohexyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMFUVVVZFUIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368274 | |

| Record name | Cyclohexyl-(3-methyl-pyridin-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclohexyl-3-methylpyridin-2-amine | |

CAS RN |

88260-24-6 | |

| Record name | Cyclohexyl-(3-methyl-pyridin-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(methyl)amino]propanenitrile](/img/structure/B1271003.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1271027.png)